molecular formula C9H14ClN3O3 B14165447 Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Cat. No.: B14165447
M. Wt: 247.68 g/mol
InChI Key: KTNCDBCQEDQWMI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester, an aminoethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the condensation of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ethyl 2-(2-aminoethyl)-4-oxopyrimidine-5-carboxylate.

    Reduction: Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate: Lacks the aminoethyl group but shares the pyrimidine core structure.

    2-(2-Aminoethyl)pyrimidine: Lacks the ester and hydroxyl groups but contains the aminoethyl group.

    4-Hydroxy-2-(2-aminoethyl)pyrimidine: Similar structure but without the ester group.

Uniqueness

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is unique due to the combination of functional groups present in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

ethyl 2-(2-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O3.ClH/c1-2-15-9(14)6-5-11-7(3-4-10)12-8(6)13;/h5H,2-4,10H2,1H3,(H,11,12,13);1H

InChI Key

KTNCDBCQEDQWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)CCN.Cl

Origin of Product

United States

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